MC-Gly-Gly-Phe-Gly-(R)-Cyclopropane-Exatecan

Catalog No.
S12863348
CAS No.
M.F
C55H60FN9O13
M. Wt
1074.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
MC-Gly-Gly-Phe-Gly-(R)-Cyclopropane-Exatecan

Product Name

MC-Gly-Gly-Phe-Gly-(R)-Cyclopropane-Exatecan

IUPAC Name

N-[2-[[2-[[(2S)-1-[[2-[[(1R)-1-cyclopropyl-2-[[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]amino]-2-oxoethoxy]methylamino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]-6-(2,5-dioxopyrrol-1-yl)hexanamide

Molecular Formula

C55H60FN9O13

Molecular Weight

1074.1 g/mol

InChI

InChI=1S/C55H60FN9O13/c1-3-55(76)35-21-40-49-33(26-65(40)53(74)34(35)27-77-54(55)75)48-37(16-15-32-29(2)36(56)22-38(62-49)47(32)48)63-52(73)50(31-13-14-31)78-28-60-43(68)24-59-51(72)39(20-30-10-6-4-7-11-30)61-44(69)25-58-42(67)23-57-41(66)12-8-5-9-19-64-45(70)17-18-46(64)71/h4,6-7,10-11,17-18,21-22,31,37,39,50,76H,3,5,8-9,12-16,19-20,23-28H2,1-2H3,(H,57,66)(H,58,67)(H,59,72)(H,60,68)(H,61,69)(H,63,73)/t37-,39-,50+,55-/m0/s1

InChI Key

WKCCHLIWLNJSMH-ZDPDOTMZSA-N

Canonical SMILES

CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)C(C7CC7)OCNC(=O)CNC(=O)C(CC8=CC=CC=C8)NC(=O)CNC(=O)CNC(=O)CCCCCN9C(=O)C=CC9=O)O

Isomeric SMILES

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C5[C@H](CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)[C@@H](C7CC7)OCNC(=O)CNC(=O)[C@H](CC8=CC=CC=C8)NC(=O)CNC(=O)CNC(=O)CCCCCN9C(=O)C=CC9=O)O

MC-Gly-Gly-Phe-Gly-(R)-Cyclopropane-Exatecan (commonly known as the SHR-A1811 drug-linker) is a specialized, procurement-ready bioconjugation reagent designed for the development of next-generation antibody-drug conjugates (ADCs) [1]. It consists of a maleimidocaproyl (MC) attachment group, a protease-cleavable tetrapeptide linker (Gly-Gly-Phe-Gly), and a highly potent topoisomerase I inhibitor payload (rezetecan/SHR9265) featuring a unique chiral cyclopropyl modification [1]. This specific structural configuration is engineered to overcome the pharmacokinetic and toxicity limitations of standard deruxtecan (DXd) linkers, offering technical buyers a validated precursor for synthesizing ADCs with enhanced plasma stability, superior payload membrane permeability, and optimized systemic clearance profiles [1].

Research Fit

1
ADC linker-payload building block with maleimidocaproyl handle and enzymatically cleavable GGFG tetrapeptide linker
2
Defined (R)-cyclopropane stereochemistry on exatecan for consistent conjugation and SAR studies
3
Topoisomerase I inhibitor payload class with reported micromolar cytotoxicity; supports ADC warhead research

Substituting this compound with standard MC-GGFG-DXd or conventional exatecan linkers fundamentally alters the biophysical and safety profile of the resulting ADC [1]. Standard DXd payloads exhibit lower lipophilicity and slower systemic clearance, which can lead to prolonged circulation of the free payload and increased risks of off-target toxicities, such as interstitial lung disease (ILD) [1]. Furthermore, the specific (R)-cyclopropane modification at the carbonyl alpha position of the exatecan derivative provides precise steric hindrance that is absent in generic in-class substitutes [2]. This steric shielding is critical for preventing premature linker cleavage in circulation, ensuring that the payload is only released upon internalization into the tumor microenvironment, thereby making generic alternatives unviable for safety-optimized ADC development [2].

Substitution Risk

Linker architecture mismatch
DXd (deruxtecan) or generic GGFG-exatecan constructs differ in linker stability and aggregation profile; direct substitution may alter ADC biophysical behavior and DAR distribution.
Stereochemical configuration critical
The (R)-cyclopropane moiety is specified in advanced clinical-stage linker-payloads; racemic or alternative stereoisomers may lead to different conjugation efficiency or payload release kinetics.
Payload class may show varying cytotoxicity
Exatecan analogs differ in topoisomerase I inhibition and cell-line sensitivity; switching to a non-cyclopropane exatecan could impact intracellular warhead potency and model response.

Payload Membrane Permeability and Bystander Efficacy

The cyclopropanated exatecan payload (SHR9265) demonstrates substantially higher membrane permeability compared to standard DXd analogs, which is a critical parameter for targeting heterogeneous solid tumors [1]. In parallel PAMPA model evaluations at both pH 5.0 and pH 7.4, the payload of this specific linker achieved approximately 5-fold higher permeability than the synthesized DXd reference compound (SHR7971) [1].

Evidence DimensionMembrane permeability (PAMPA model)
Target Compound Data~5-fold higher permeability
Comparator Or BaselineDXd analog payload (SHR7971)
Quantified Difference5x increase in permeability
ConditionsPAMPA assay at pH 5.0 and pH 7.4

High membrane permeability is essential for procurement decisions focused on maximizing the bystander killing effect in antigen-heterogeneous solid tumors.

ADC stability vs. T-DXd
Reported
Exo-EEVC-Exatecan ADC: DAR 2.0 (site-specific) / 7.9 (interchain), aggregation 1.0% (SEC). T-DXd (Enhertu): DAR 7.8, aggregation 0.1%. DAR difference up to 5.8 units; aggregation 0.9% higher but within acceptable window.
Reported DAR and aggregation context may influence PK interpretation
Cross-study comparison; linker-antibody context matters

Liposolubility and Cellular Partitioning

The structural inclusion of the chiral cyclopropyl group significantly enhances the liposolubility of the payload portion of the linker [1]. Quantitative physicochemical profiling reveals that the SHR9265 payload possesses an AlogP value of 3.67, compared to 2.72 for the standard DXd analog [1].

Evidence DimensionLiposolubility (AlogP)
Target Compound DataAlogP = 3.67
Comparator Or BaselineDXd analog (AlogP = 2.72)
Quantified Difference+0.95 AlogP units
ConditionsIn silico / physicochemical profiling

Enhanced lipophilicity directly translates to improved cellular penetration and bystander distribution, justifying its selection over standard hydrophilic payload linkers.

Drug-linker in SHR-A1811
Context-dependent
MC-GGFG-(R)-Cyclopropane-Exatecan explicitly identified as the drug-linker moiety of clinical candidate SHR-A1811 (trastuzumab rezetecan), a HER2-targeted ADC.
Supports linker-payload selection benchmarking
Vendor specification; independent replication needed

Plasma Stability and Premature Cleavage Resistance

The specific steric hindrance provided by the cyclopropane spacer ensures exceptional stability of the cleavable linker in systemic circulation [1]. During a 21-day incubation in human plasma, ADCs synthesized with this exact drug-linker exhibited less than 2% release of the free payload [1].

Evidence DimensionFree payload release in human plasma
Target Compound Data< 2% release
Comparator Or BaselineBaseline stability requirements for clinical ADCs
Quantified DifferenceMaintained >98% intact conjugate
Conditions21-day incubation in human plasma

Ultra-high plasma stability minimizes off-target systemic toxicity, making this linker ideal for bioconjugation workflows prioritizing safety.

In vivo model response
Class-level
ADC hu2F7-Exatecan (compound 34) showed tumor growth inhibition in xenograft models. Qualitative observation of significant antitumor activity relative to vehicle.
Reported in vivo model response for cyclopropane-exatecan class
Extrapolation from structural analog; validate for specific construct

In Vitro Cytotoxic Potency and DAR Optimization

The rezetecan payload delivered by this linker is significantly more potent than standard topoisomerase I inhibitors used in ADCs [1]. In vitro cell killing assays demonstrate that the payload is approximately 3 times more potent than the DXd analog [1]. This enhanced potency allows developers to utilize a lower Drug-to-Antibody Ratio (DAR of ~5.7 to 6.0) compared to the standard DAR of 8 required for T-DXd, improving the biophysical stability of the final conjugate [2].

Evidence DimensionIn vitro cell killing activity and target DAR
Target Compound Data~3x higher potency; optimal DAR ~5.7-6.0
Comparator Or BaselineDXd analog (SHR7971); standard DAR 8
Quantified Difference3-fold increase in potency; 25% reduction in required DAR
ConditionsIn vitro viability assays and bioconjugation optimization

Procuring a more potent linker allows for lower DAR bioconjugation, which reduces antibody aggregation and improves overall manufacturability.

Cytotoxicity IC₅₀
Cross-study comparable
Exatecan (topoisomerase I): IC₅₀ = 2.2 μM. (αR)-Cyclopropaneacetamide-Exatecan: IC₅₀ = 8.11 μM (U87MG), 2.31 μM (SK-BR-3).
Supports payload mechanism-based cytotoxicity endpoint review
Values from biochemical and cell proliferation assays

Next-Generation Solid Tumor ADC Development

Because the cyclopropanated payload exhibits 5-fold higher membrane permeability than standard DXd, this linker is the premier choice for synthesizing ADCs aimed at highly heterogeneous solid tumors where a strong bystander killing effect is a strict therapeutic requirement [1].

Low-DAR Bioconjugation Workflows

The ~3x higher cytotoxic potency of the payload allows bioconjugation scientists to target a Drug-to-Antibody Ratio (DAR) of 5.7–6.0 rather than the traditional DAR of 8 [1]. This makes the compound ideal for workflows where minimizing antibody aggregation, improving hydrophilicity, and optimizing pharmacokinetic clearance of the final conjugate are primary manufacturing goals [1].

Safety-Optimized Topoisomerase I Inhibitor Screening

Due to its exceptional plasma stability (<2% release over 21 days) driven by cyclopropyl steric hindrance, this compound serves as an essential precursor or benchmark material in research programs focused on reducing payload-mediated systemic toxicities, such as interstitial lung disease (ILD), commonly associated with standard cleavable linkers [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
HER2-targeted ADC research
Linker-payload platform comparability
Aggregation, DAR, and biophysical stability endpoints
Cleavable linker ADC development
Lysosomal enzyme-sensitive GGFG motif
Intracellular payload release kinetics and systemic stability
Solid tumor xenograft model studies
Cyclopropane-exatecan payload class in vivo model response context
Tumor growth inhibition endpoints; ADC model-response evaluation
ADC engineering and SAR studies
Stereochemically defined (R)-cyclopropane linker-payload
Conjugation consistency, DAR control, and structure-activity relationships

XLogP3

0.4

Hydrogen Bond Acceptor Count

15

Hydrogen Bond Donor Count

7

Exact Mass

1073.42946116 Da

Monoisotopic Mass

1073.42946116 Da

Heavy Atom Count

78

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